molecular formula C19H17N3O5S B296303 6-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE

6-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE

Cat. No.: B296303
M. Wt: 399.4 g/mol
InChI Key: RDTNVFUAXQJLJZ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE is a complex organic compound with a unique structure that combines a furan ring, a trimethoxyphenyl group, and a thiazolotriazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE typically involves the condensation of 5-methyl-2-furaldehyde with 3-(3,4,5-trimethoxyphenyl)-1,3-thiazolo[2,3-c][1,2,4]triazol-5(6H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The compound can be reduced to form a dihydrofuran derivative.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

6-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolotriazolone core may also play a role in binding to specific sites on proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    6-[(5-methyl-2-furyl)methylene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: Lacks the trimethoxyphenyl group, which may result in different bioactivity.

    6-[(5-methyl-2-furyl)methylene]-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: Contains fewer methoxy groups, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in 6-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE is a key feature that distinguishes it from similar compounds. This group is known for its ability to enhance the compound’s bioactivity and binding affinity to specific molecular targets.

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

(6Z)-6-[(5-methylfuran-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H17N3O5S/c1-10-5-6-12(27-10)9-15-18(23)22-17(20-21-19(22)28-15)11-7-13(24-2)16(26-4)14(8-11)25-3/h5-9H,1-4H3/b15-9-

InChI Key

RDTNVFUAXQJLJZ-DHDCSXOGSA-N

SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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